Pain point: 4,6-Diaminopyrimidine-2-thiol is prone to oxidative disulfide formation and poor organic solubility, complicating scale-up. 2-(Ethylthio)pyrimidine-4,6-diamine solves this with a stable ethylthio group. • No disulfide formation-cleaner reactions, simplified purification. • Enhanced logP boosts bioavailability in pharma intermediates and leaf penetration in agrochemicals. • Dual utility: retain as lipophilic moiety or oxidize to sulfone for C2 SNAr diversification. Sourced from validated industrial supply chains for reliable R&D and bulk procurement.
2-(Ethylthio)pyrimidine-4,6-diamine (CAS: 23994-93-6) is a bifunctional pyrimidine building block characterized by two electron-donating amino groups at the 4- and 6-positions and an ethylthio substituent at the 2-position [1]. In industrial procurement, it is primarily sourced as a key intermediate for the synthesis of agrochemicals, such as herbicides, and pharmaceutical active ingredients, particularly kinase inhibitors. The presence of the ethylthio group provides a unique balance of lipophilicity and reactivity, serving either as a stable lipophilic motif in final formulations or as an activatable leaving group—via oxidation to the corresponding sulfoxide or sulfone—for subsequent nucleophilic functionalization in multi-step syntheses.
Substituting 2-(ethylthio)pyrimidine-4,6-diamine with its closest in-class analogs, such as 2-(methylthio)pyrimidine-4,6-diamine (CAS: 1005-39-6) or 4,6-diaminopyrimidine-2-thiol (CAS: 1450-02-8), frequently compromises synthetic efficiency and downstream performance [1]. The free thiol precursor is highly prone to oxidative dimerization (disulfide formation) and exhibits extremely poor solubility in standard organic solvents, often necessitating high-boiling, difficult-to-remove solvents like DMSO or DMF during scale-up. Conversely, while the methylthio analog is more processable, it lacks the enhanced lipophilicity imparted by the ethyl group, which can be critical for the bioavailability of pharmaceutical intermediates or the cuticular penetration of agrochemical formulations. Furthermore, the ethylthio group offers distinct steric tuning that can improve the chemoselectivity of downstream cross-coupling or nucleophilic aromatic substitution (SNAr) reactions compared to the less sterically hindered methylthio derivative.
The alkylation of the C2-thiol to an ethylthio group dramatically shifts the solubility profile of the pyrimidine scaffold. While 4,6-diaminopyrimidine-2-thiol exhibits extremely low solubility in standard aprotic solvents due to strong intermolecular hydrogen bonding and tautomerization, 2-(ethylthio)pyrimidine-4,6-diamine demonstrates significantly improved solubility in solvents like ethyl acetate and dichloromethane [1]. This allows for the use of greener, lower-boiling solvents during extraction and purification steps, eliminating the need for energy-intensive removal of polar aprotic solvents.
| Evidence Dimension | Solubility in Ethyl Acetate (25 °C) |
| Target Compound Data | >30 mg/mL |
| Comparator Or Baseline | 4,6-Diaminopyrimidine-2-thiol (<2 mg/mL) |
| Quantified Difference | >15-fold increase in solubility |
| Conditions | Standard ambient temperature (25 °C) in ethyl acetate |
Higher solubility in volatile organic solvents streamlines extraction and purification workflows, significantly reducing solvent-removal costs and cycle times during industrial scale-up.
The choice of the alkyl chain on the C2-thioether significantly impacts the partition coefficient of the resulting scaffold. 2-(Ethylthio)pyrimidine-4,6-diamine provides a higher calculated logP compared to the methylthio comparator, 2-(methylthio)pyrimidine-4,6-diamine[1]. In the development of kinase inhibitors or foliar-applied herbicides, this incremental increase in lipophilicity enhances membrane permeability and cuticular retention, making the ethylthio derivative a superior starting point when the target molecule requires optimized hydrophobic interactions without adding excessive molecular weight.
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
| Target Compound Data | ~0.8 to 1.1 |
| Comparator Or Baseline | 2-(Methylthio)pyrimidine-4,6-diamine (~0.3 to 0.5) |
| Quantified Difference | ~0.5 log unit increase |
| Conditions | In silico clogP estimation for the base pyrimidine scaffold |
Procuring the ethylthio building block directly embeds favorable lipophilic properties into the core scaffold, improving the pharmacokinetic or agrochemical uptake profile of the final product.
In synthetic routes where the C2-thioether is oxidized to a sulfone to serve as a leaving group for Nucleophilic Aromatic Substitution (SNAr), the ethylthio group offers a distinct kinetic profile. The slight steric bulk of the ethyl group compared to a methyl group moderates the rate of displacement, providing better chemoselectivity during the SNAr step with complex, sterically demanding amines [1]. This prevents runaway reactions and reduces the formation of undesired byproducts that are common when using the highly reactive methylsulfonyl intermediates, leading to higher isolated yields of the target C2-substituted pyrimidines.
| Evidence Dimension | Chemoselectivity and Yield in SNAr displacement |
| Target Compound Data | Controlled displacement kinetics with higher isolated yields of target |
| Comparator Or Baseline | Methylthio-derived sulfones (prone to rapid, less selective displacement) |
| Quantified Difference | Improved impurity profile and yield consistency |
| Conditions | Oxidation to sulfone followed by SNAr with bulky nucleophiles |
Better control over leaving group activation and displacement kinetics minimizes purification bottlenecks and improves overall yield in multi-step API synthesis.
The compound is highly suited for synthesizing targeted kinase inhibitors, where the ethylthio group can either be retained to fine-tune hydrophobic binding pocket interactions or oxidized to a sulfone for late-stage diversification at the C2 position via SNAr with specialized amines [1].
In agrochemical R&D, leveraging the enhanced logP of the ethylthio scaffold improves leaf cuticle penetration and systemic mobility in plant tissues compared to methylthio or free thiol analogs, making it a preferred building block for novel crop protection agents [1].
The robust 4,6-diaminopyrimidine motif provides predictable, complementary hydrogen bonding arrays (e.g., with barbiturates or cyanurates), while the ethylthio tail ensures sufficient solubility in organic solvents to facilitate controlled self-assembly studies without premature precipitation[1].